4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide
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Overview
Description
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide is a chemical compound with the molecular formula C11H16N2O7S2. It is also known by its systematic name, 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate. This compound is characterized by its white crystalline powder appearance and is soluble in polar solvents such as formamide, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
The synthesis of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylsulfonyl chloride to form 4-aminobenzoyl ethyl sulfone. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as sodium hypochlorite or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The pathways involved in its mechanism of action include the inhibition of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes .
Comparison with Similar Compounds
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide can be compared with other similar compounds such as:
Sodium;2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate: This compound has a similar structure but differs in the position of the amino group on the benzoyl ring.
Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate: This compound is similar but has a different counterion.
Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfonate: This compound has a sulfonate group instead of a sulfate group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
107294-90-6 |
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Molecular Formula |
C11H16N2O7S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H16N2O7S2/c12-10-3-1-9(2-4-10)11(14)13-5-7-21(15,16)8-6-20-22(17,18)19/h1-4H,5-8,12H2,(H,13,14)(H,17,18,19) |
InChI Key |
ULQNNRMRJIVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N |
Origin of Product |
United States |
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